- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)
(3S)-3-phenylmorpholine structure
Product Name:(3S)-3-phenylmorpholine
Numero CAS:914299-79-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
Update Time:2024-10-26
(3S)-3-phenylmorpholine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- Chiave InChI: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- Sorrisi: C1(C=CC=CC=1)[C@@H]1NCCOC1
Proprietà calcolate
- Massa esatta: 163.10000
- Massa monoisotopica: 163.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 132
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 21.3
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.034
- Punto di ebollizione: 272°C at 760 mmHg
- Punto di infiammabilità: 104.9°C
- Indice di rifrazione: 1.518
- PSA: 21.26000
- LogP: 1.67630
(3S)-3-phenylmorpholine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
| Alichem | A019110436-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
$1081.50 | 2023-08-31 | |
| Chemenu | CM130157-1g |
(S)-3-phenylmorpholine |
914299-79-9 | 95% | 1g |
$281 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
¥389.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-250mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 250mg |
¥161.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-100mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 100mg |
¥96.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 5g |
¥1551.0 | 2024-07-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY069429-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | ≥98% | 1g |
¥486.00 | 2025-04-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-50mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 50mg |
239.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 200mg |
538.0CNY | 2021-08-04 |
(3S)-3-phenylmorpholine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
Riferimento
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Riferimento
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy, Angewandte Chemie, 2013, 52(20), 5319-5322
Metodo di produzione 4
Condizioni di reazione
Riferimento
- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction, Tetrahedron Letters, 2019, 60(9), 653-659
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction, Tetrahedron: Asymmetry, 2014, 25(1), 74-86
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
Riferimento
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone, Tetrahedron, 2021, 84,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
Riferimento
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
(3S)-3-phenylmorpholine Raw materials
- phenyl 2-bromoacetate
- 2-chloroacetyl chloride
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- H-Phg-OH
- (2-aminoethoxy)methyltributylstannane
- (S)-(+)-2-Phenylglycinol
- Benzaldehyde
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
- (S)-5-Phenyl-morpholin-3-one
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:914299-79-9)(3S)-3-phenylmorpholine
Numero d'ordine:A12362
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:59
Prezzo ($):210.0
Email:sales@amadischem.com
(3S)-3-phenylmorpholine Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine
Purezza:99%
Quantità:5g
Prezzo ($):210.0